molecular formula C7H11BF3KO3 B13458361 Potassium (3-(2-ethoxy-2-oxoethyl)oxetan-3-yl)trifluoroborate

Potassium (3-(2-ethoxy-2-oxoethyl)oxetan-3-yl)trifluoroborate

Katalognummer: B13458361
Molekulargewicht: 250.07 g/mol
InChI-Schlüssel: UQCQRPXMDXWCKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide typically involves the reaction of an oxetane derivative with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different boron-containing products.

    Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides.

Wissenschaftliche Forschungsanwendungen

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oxetane ring and the ethoxy group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the oxetane and ethoxy groups.

    Potassium [3-(2-hydroxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

Potassium [3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]trifluoroboranuide is unique due to the presence of the oxetane ring and the ethoxy group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .

Eigenschaften

Molekularformel

C7H11BF3KO3

Molekulargewicht

250.07 g/mol

IUPAC-Name

potassium;[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-trifluoroboranuide

InChI

InChI=1S/C7H11BF3O3.K/c1-2-14-6(12)3-7(4-13-5-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1

InChI-Schlüssel

UQCQRPXMDXWCKJ-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1(COC1)CC(=O)OCC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.